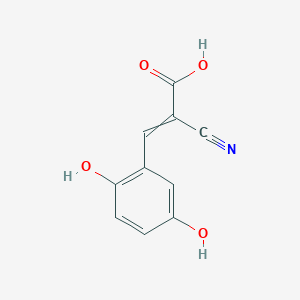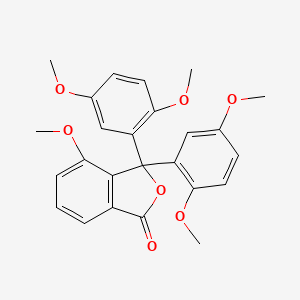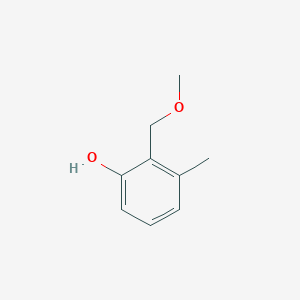![molecular formula C21H17N3O2 B14285797 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- CAS No. 138615-27-7](/img/structure/B14285797.png)
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-: is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a pyrene moiety attached to the triazolidine-dione ring through a propyl linker. The pyrene group is known for its strong fluorescence properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with diethyl carbonate to form an intermediate, which is then reacted with pyrene-1-carboxaldehyde to introduce the pyrene moiety. The final cyclization step yields the desired triazolidine-dione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1,2,4-triazolidine-3,5-dione oxides, while substitution reactions can introduce various functional groups onto the pyrene moiety.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the study of molecular interactions and as a marker in various analytical techniques.
Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging. Its ability to fluoresce under specific conditions allows for the detection of certain diseases and conditions.
Industry: In the industrial sector, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used in the development of fluorescent dyes and materials. It is also used in the production of sensors and other analytical devices.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Methyl-1,2,4-triazolidine-3,5-dione: Used in the synthesis of prostaglandin analogues.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Uniqueness: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and detection.
Propriétés
| 138615-27-7 | |
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-(3-pyren-1-ylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C21H17N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2,(H,22,25)(H,23,26) |
Clé InChI |
SXOXPHPVNRWMGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)NNC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)

![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)


